molecular formula C22H22N2O3 B2686578 N-(2-methoxy-5-methylphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899991-56-1

N-(2-methoxy-5-methylphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2686578
CAS RN: 899991-56-1
M. Wt: 362.429
InChI Key: NMMAUXLUXVQGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-methoxy-5-methylphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a methoxy group, a methyl group, a benzyl group, a pyridine ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of the pyridine ring would likely introduce some aromatic character into the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the methoxy group could undergo nucleophilic substitution reactions, the pyridine ring could participate in electrophilic aromatic substitution reactions, and the carboxamide group could undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group and the aromatic pyridine ring would likely make the compound relatively polar and could influence its solubility in various solvents .

Scientific Research Applications

Synthesis and Characterization

Chemical synthesis and characterization form a fundamental aspect of research involving N-(2-methoxy-5-methylphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide . Studies often focus on the development of novel synthetic routes to create derivatives of dihydropyridine and related heterocycles, which are structurally related to the compound . For instance, research on the synthesis of novel dihydropyridine derivatives demonstrates the diversity in chemical synthesis methods and the potential for creating compounds with varied biological activities. These synthetic efforts are accompanied by detailed structural characterization, employing techniques such as NMR, IR spectroscopy, and X-ray crystallography, which are crucial for confirming the identity and purity of the synthesized compounds (Hassan et al., 2014).

Biological Activity

The biological activity of compounds structurally related to N-(2-methoxy-5-methylphenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been a significant area of interest. Investigations into their cytotoxicity against various cancer cell lines provide insights into their potential as antineoplastic agents. For example, studies on the cytotoxic activity of newly synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells highlight the potential therapeutic applications of these compounds in cancer treatment (Hassan et al., 2014).

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-15-6-9-17(10-7-15)14-24-12-4-5-18(22(24)26)21(25)23-19-13-16(2)8-11-20(19)27-3/h4-13H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMAUXLUXVQGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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